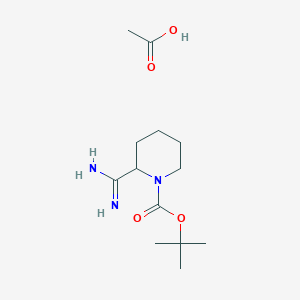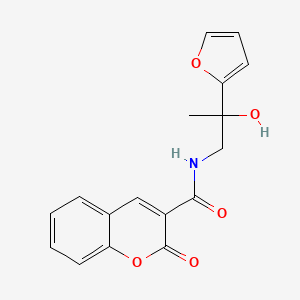
3-甲基-N-(2-吗啉代-2-(对甲苯基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A series of new morpholinylchalcones was prepared and then used as building blocks for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido [2,3- d ]pyrimidin-4 (1 H )-ones via their reaction with 6-aminothiouracil . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido [2,3- d ] [1,2,4]triazolo [4,3- a ]pyrimidin-5 (1 H )-ones .Chemical Reactions Analysis
The compound ‘3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide’ is likely to be involved in complex chemical reactions, given its use in the synthesis of new morpholinylchalcones . These chalcones are then used to construct a series of 7-morpholino-2-thioxo-2,3-dihydropyrido [2,3- d ]pyrimidin-4 (1 H )-ones .作用机制
The mechanism of action of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is not yet fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, the compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the primary advantages of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide for lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, the compound exhibits low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
未来方向
There are several future directions for the study of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide and to identify potential drug targets for the compound. Finally, more studies are needed to determine the potential applications of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide in other areas of scientific research, including drug development and pharmacology.
合成方法
The synthesis of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride, the reaction of the resulting acid chloride with morpholine, and the reaction of the resulting product with p-tolylmagnesium bromide. The final product, 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, is obtained by the reaction of the resulting intermediate with benzoyl chloride.
科学研究应用
反义研究
吗啉基化合物经常用于反义研究。 它们被设计成与mRNA结合并抑制蛋白质合成,这在研究基因功能方面很有用 . 对四种反义类型的特异性比较:吗啉基、2’-O-甲基RNA、DNA和硫代磷酸酯DNA已进行 .
肽研究和治疗
吗啉基与肽核酸 (PNA) 在肽研究和治疗中进行比较 . 它们被用于基因靶向药物的开发 .
抗肿瘤评价
吗啉基杂环已被合成并评估其抗肿瘤活性 . 例如,一系列新的吗啉基查耳酮被制备,然后用作构建一系列7-吗啉基-2-硫代-2,3-二氢吡啶的构建块 .
分子对接
吗啉基化合物用于分子对接研究 . 这些研究有助于了解小分子与蛋白质在原子水平上的相互作用,这在药物设计中很有用 .
药理活性
基因沉默
吗啉基用于基因沉默实验。 它们可以被设计成靶向特定的mRNA分子,阻止它们被翻译成蛋白质 .
属性
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-8-18(9-7-16)20(23-10-12-25-13-11-23)15-22-21(24)19-5-3-4-17(2)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJAHADAXHGOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)

![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)


![3-(7-chloro-1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2431104.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)


![2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2431110.png)
![1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide](/img/structure/B2431111.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)